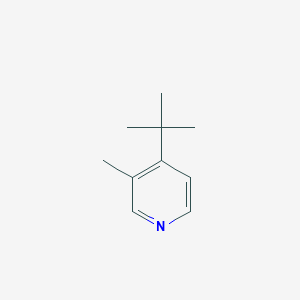
4-(Tert-butyl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)-3-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The tert-butyl and methyl groups attached to the pyridine ring influence the compound’s chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butyl)-3-methylpyridine typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butyl)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the pyridine ring, facilitated by the electron-donating effects of the tert-butyl and methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Nitro-pyridine or halogenated pyridine derivatives.
Scientific Research Applications
4-(Tert-butyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions for biological studies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-3-methylpyridine involves its interaction with molecular targets through its nitrogen atom and alkyl groups. The nitrogen atom in the pyridine ring can act as a nucleophile, participating in various chemical reactions. The tert-butyl and methyl groups influence the compound’s steric and electronic properties, affecting its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
4-tert-Butylphenol: Similar in structure but with a phenol group instead of a pyridine ring.
4-tert-Butylbenzoic acid: Contains a carboxylic acid group instead of a pyridine ring.
4-tert-Butylcatechol: Contains two hydroxyl groups on a benzene ring.
Uniqueness: The combination of these substituents provides a distinct steric and electronic environment, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
4-tert-butyl-3-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-8-7-11-6-5-9(8)10(2,3)4/h5-7H,1-4H3 |
InChI Key |
DFXVYXVJTZPDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















